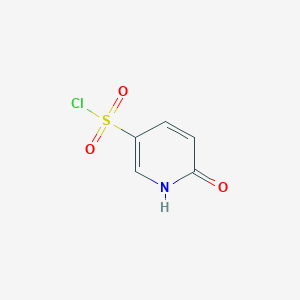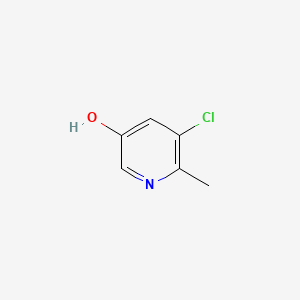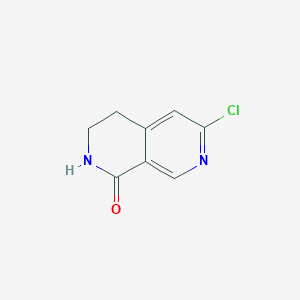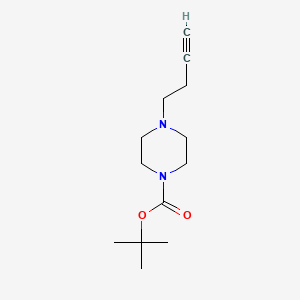
6-オキソ-1,6-ジヒドロピリジン-3-スルホニルクロリド
説明
“6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride” is a chemical compound with the molecular formula C5H4ClNO3S . It is used as a reagent in the preparation of N-heterocyclylsulfonyl amides as NLRP3 inhibitors .
Molecular Structure Analysis
The molecular structure of “6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride” is represented by the formula C5H4ClNO3S . This indicates that the molecule consists of 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
As of now, there is limited information available on the specific chemical reactions involving “6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride”. It is known to be used as a reagent in the preparation of N-heterocyclylsulfonyl amides as NLRP3 inhibitors .Physical and Chemical Properties Analysis
The compound “6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride” has a molecular weight of 193.61 . It has a predicted density of 1.67±0.1 g/cm3 and a predicted boiling point of 398.3±42.0 °C .科学的研究の応用
生物活性分子の合成
6-オキソ-1,6-ジヒドロピリジン-3-スルホニルクロリド: は、様々な生物活性分子の合成における汎用的な中間体です。その反応性により、医薬品や生物活性化合物に見られる複雑な構造を構築することができます。 例えば、強力な抗がん作用を持つカンプトテシンなどの天然物のアナログを合成するために使用することができます .
抗菌剤の開発
研究により、6-オキソ-ジヒドロピリジン誘導体が広範囲の抗菌活性を示すことが明らかになっています。 この化合物は、様々な菌株に効果的な新規抗菌剤の開発の出発点として役立ちます .
化学合成研究
化学合成において、6-オキソ-1,6-ジヒドロピリジン-3-スルホニルクロリドは、新たな反応や経路を探求するために使用されます。 特に環化反応の研究に有用であり、新規合成方法論の開発に用いられています .
作用機序
Target of Action
It is used as a reagent in the preparation of n-heterocyclylsulfonyl amides, which are known to inhibit nlrp3 .
Mode of Action
As a reagent, it likely interacts with other compounds to form N-heterocyclylsulfonyl amides .
Biochemical Pathways
Nlrp3 inhibitors, which can be synthesized using this compound, are known to affect inflammatory pathways .
Result of Action
Compounds synthesized using this reagent, such as n-heterocyclylsulfonyl amides, are known to inhibit nlrp3, which can reduce inflammation .
生化学分析
Biochemical Properties
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions. It is primarily used as a reagent in the preparation of N-heterocyclylsulfonyl amides. These amides are known to inhibit the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. The interaction between 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride and the NLRP3 inflammasome is crucial for its role in modulating inflammation.
Cellular Effects
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation. By inhibiting the NLRP3 inflammasome, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride can reduce the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. This compound also impacts gene expression related to inflammation and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride involves its interaction with the NLRP3 inflammasome. This compound binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex. This inhibition prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18. Additionally, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride may influence gene expression by modulating transcription factors involved in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride have been observed to change over time. The compound is relatively stable when stored at temperatures between 0-8°C . Its stability and activity may decrease over extended periods, leading to potential degradation . Long-term studies have shown that prolonged exposure to 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride can result in reduced cellular function and viability .
Dosage Effects in Animal Models
The effects of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NLRP3 inflammasome and reduces inflammation without causing significant adverse effects. At higher doses, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride may exhibit toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is involved in metabolic pathways related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation of the NLRP3 inflammasome. By inhibiting this pathway, the compound can modulate metabolic flux and reduce the levels of pro-inflammatory metabolites.
Transport and Distribution
Within cells and tissues, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is critical for its function. It is primarily localized in the cytoplasm, where it interacts with the NLRP3 inflammasome. The compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its activity and stability.
特性
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHYGVVFBUDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)


![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)




![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)
![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)
